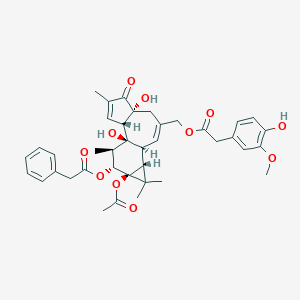
1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazole derivatives, including those with specific substituents like phenyl and propyl groups, often involves the coupling of protected alkynols with acid chlorides to form alkynyl ketones, followed by reaction with hydrazine to generate the pyrazole nucleus. A study by Grotjahn et al. (2002) details a flexible synthesis approach for pyrazoles featuring various alkyl and aryl substituents, showcasing the versatility of pyrazole chemistry in accommodating different functional groups through nucleophilic substitution reactions (Grotjahn et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is significantly influenced by the nature and position of substituents on the ring. For instance, the presence of phenyl and propyl groups can affect the ring's electronic distribution and steric environment. Datterl et al. (2010) describe the synthesis and NMR data of heterocyclic analogues, highlighting the impact of substituents on the molecular structure and properties of pyrazole compounds (Datterl et al., 2010).
Chemical Reactions and Properties
Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions that allow for further functionalization. The work by Grotjahn et al. (2002) demonstrates the utility of pyrazole chlorides as precursors for the synthesis of polyfunctional pyrazoles, illustrating the compound's reactivity and potential for creating complex molecules (Grotjahn et al., 2002).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds:
- Datterl et al. (2010) described the synthesis of heterocyclic analogues, specifically 1H-pyrano[2,3-c:6,5-c]dipyrazol-4(7H)-ones and thiones, using 1-substituted 2-pyrazolin-5-ones and 5-chloro-1-phenyl-1H-pyrazole-4-carbonyl chloride. This study illustrates the utility of the compound in creating complex molecular structures with potential applications in medicinal chemistry (Datterl et al., 2010).
Catalysis and Chemical Reactions:
- Moosavi-Zare et al. (2013) explored the use of a novel ionic liquid for catalyzing the tandem Knoevenagel–Michael reaction involving 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. This underscores the potential of pyrazole derivatives in catalysis and organic synthesis (Moosavi‐Zare et al., 2013).
Microwave-assisted Synthesis:
- Martins et al. (2003) reported the microwave-assisted synthesis of pyrazoles and pyrazolium chlorides, highlighting an efficient method for synthesizing pyrazole derivatives, including compounds related to 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride (Martins et al., 2003).
Inhibitory Effects on Carbonic Anhydrase Isoenzymes:
- Kasımoğulları et al. (2009) synthesized pyrazole carboxylic acid amides from 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carbonyl chloride. They explored the inhibitory effects of these compounds on human carbonic anhydrase isoenzymes, pointing to potential applications in medical research (Kasımoğulları et al., 2009).
Generation of Novel Pyrazoles:
- Grotjahn et al. (2002) presented syntheses of pyrazoles with different functionalized substituents, starting from acid chlorides like 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride. This research highlights the versatility of pyrazole derivatives in generating novel compounds with potential applications in ligand chemistry (Grotjahn et al., 2002).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that pyrazole derivatives can interact with various enzymes and receptors in the body .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been found to affect various biochemical pathways .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Result of Action
Some pyrazole derivatives have shown antitumor, anti-inflammatory, and antioxidant activities .
Action Environment
It’s known that environmental factors such as temperature can affect the stability of some compounds .
Propiedades
IUPAC Name |
1-phenyl-5-propylpyrazole-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-2-6-12-11(13(14)17)9-15-16(12)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGSJOUNRMCLMHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C=NN1C2=CC=CC=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396267 | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | |
CAS RN |
175137-15-2 | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175137-15-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Phenyl-5-propyl-1H-pyrazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 175137-15-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![S-Ethyl-N-[4-(trifluoromethyl)phenyl]isothiourea](/img/structure/B68643.png)







![2-[(5-Chloro-3-pyridyl)oxy]-3-nitropyridine](/img/structure/B68659.png)


